molecular formula C17H16O4 B1323925 4-Carboethoxy-2'-methoxybenzophenone CAS No. 746652-02-8

4-Carboethoxy-2'-methoxybenzophenone

Cat. No.: B1323925
CAS No.: 746652-02-8
M. Wt: 284.31 g/mol
InChI Key: KYHZXOYDILTTPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboethoxy-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This method is regarded as one of the most important for preparing benzophenone derivatives . The reaction involves the acylation of anisole with ethyl 4-chlorobenzoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 4-Carboethoxy-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity of the final product. The crude product is typically purified by recrystallization or column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

Scientific Research Applications

4-Carboethoxy-2’-methoxybenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboethoxy-2’-methoxybenzophenone involves its interaction with molecular targets and pathways within biological systems. The compound can act as a photosensitizer, absorbing UV light and preventing damage to other molecules. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Carboethoxy-2’-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-(2-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)13-10-8-12(9-11-13)16(18)14-6-4-5-7-15(14)20-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZXOYDILTTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641449
Record name Ethyl 4-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746652-02-8
Record name Ethyl 4-(2-methoxybenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746652-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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